6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
Overview
Description
“6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid” is a chemical compound that contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . It also contains a methoxyphenyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of “6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid” includes a pyrimidine ring, a methoxyphenyl group, and a carboxylic acid group . The exact molecular structure would require further analysis.Chemical Reactions Analysis
Pyrimidines, including “6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid”, can undergo various chemical reactions. For example, they can react with acid chlorides and terminal alkynes under Sonogashira conditions .Scientific Research Applications
Pharmaceutical Synthesis
6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid serves as a synthetic intermediate in pharmaceutical chemistry. Its structure is amenable to further chemical modifications, making it a valuable precursor in the synthesis of various therapeutic agents. For instance, it can be used to create compounds with potential antibacterial and antifungal properties .
Antimicrobial Agent Development
Research indicates that derivatives of pyrimidine, like 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid, can be synthesized to produce novel compounds with broad-spectrum antimicrobial activity. These derivatives can be tailored to target resistant bacterial strains such as MRSA (methicillin-resistant Staphylococcus aureus), E. coli, and Klebsiella pneumoniae .
In-vitro Cytotoxicity for Cancer Research
The compound has been used to synthesize novel pyrimidine derivatives that exhibit in-vitro cytotoxic efficacy. This makes it a promising tool for cancer research, particularly in the development of chemotherapeutic agents targeting cancerous cells like Caco-2, while sparing normal cells such as Vero cell lines .
Neurological Disorder Treatment Research
Compounds related to 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid have been studied for their potential as inhibitors of phosphodiesterase (PDE) enzymes, which are relevant in the treatment of neurological disorders such as schizophrenia .
properties
IUPAC Name |
6-(2-methoxyphenyl)pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-11-5-3-2-4-8(11)9-6-10(12(15)16)14-7-13-9/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHZMOGYZKCAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.